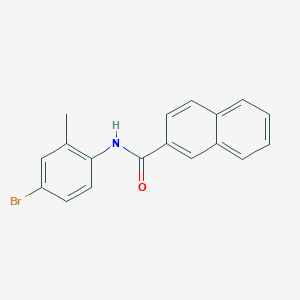

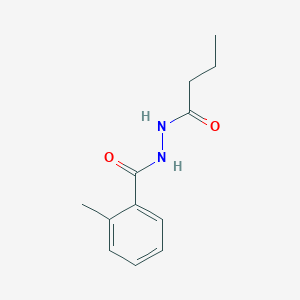

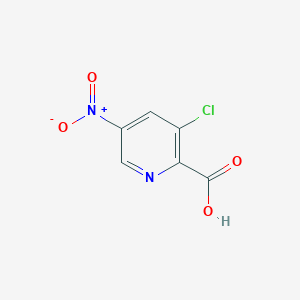

N-(2-methoxybenzyl)-3-oxobutanamide

货号 B187747

CAS 编号:

331713-77-0

分子量: 221.25 g/mol

InChI 键: DPAZAAMOYPROLF-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

NBOMes are a group of toxic phenethylamine derivatives of the 2C family compounds . They are known to be potent serotonin 5-HT2A receptor agonist hallucinogens .

Synthesis Analysis

While the specific synthesis process for “N-(2-methoxybenzyl)-3-oxobutanamide” is not available, NBOMes are generally synthesized by introducing a N-2-methoxybenzyl group to the phenethylamine structure .科学研究应用

-

Scientific Field: Pharmacology and Toxicology

-

Summary of the Application

-

Methods of Application or Experimental Procedures

- In vitro studies have been conducted to evaluate the neuro- and hepatocytotoxicity of these compounds . This involves synthesizing the compounds and testing them on cell lines like SH-SY5Y and HepG2 .

- In vivo studies have also been conducted to understand the neurochemical and behavioral effects of these compounds in rats .

-

Results or Outcomes

- The presence of the N-2-methoxybenzyl group significantly increased the in vitro cytotoxicity of 2C phenethylamines drugs in both cell lines .

- NBOMe compounds increased dopamine (DA), serotonin (5-HT), and glutamate release in all studied brain regions, induced hallucinogenic activity, and impacted short-term memory, locomotion, and may be anxiogenic .

-

Scientific Field: Neuropharmacology

- Summary of the Application : NBOMe drugs have been used in neuropharmacological research to understand their impact on neurotransmitter release .

- Methods of Application or Experimental Procedures : In vitro studies have been conducted to evaluate the neurotoxicity of these compounds . This involves synthesizing the compounds and testing them on neuronal cell lines .

- Results or Outcomes : NBOMe drugs displayed higher affinity for 5-HT2A receptors than their 2C counterparts but were substantially weaker in functional assays .

-

Scientific Field: Toxicology

- Summary of the Application : The toxicity profile of NBOMe drugs is being studied due to several reports highlighting cases of acute intoxication .

- Methods of Application or Experimental Procedures : In vitro studies have been conducted to evaluate the hepatocytotoxicity of these compounds . This involves synthesizing the compounds and testing them on hepatocyte cell lines .

- Results or Outcomes : The presence of the N-2-methoxybenzyl group significantly increased the in vitro cytotoxicity of 2C phenethylamines drugs in both neuronal and hepatocyte cell lines .

-

Scientific Field: Neuropharmacology

- Summary of the Application : NBOMe drugs have been used in neuropharmacological research to understand their impact on neurotransmitter release .

- Methods of Application or Experimental Procedures : In vitro studies have been conducted to evaluate the neurotoxicity of these compounds . This involves synthesizing the compounds and testing them on neuronal cell lines .

- Results or Outcomes : NBOMe drugs displayed higher affinity for 5-HT2A receptors than their 2C counterparts but were substantially weaker in functional assays .

-

Scientific Field: Toxicology

- Summary of the Application : The toxicity profile of NBOMe drugs is being studied due to several reports highlighting cases of acute intoxication .

- Methods of Application or Experimental Procedures : In vitro studies have been conducted to evaluate the hepatocytotoxicity of these compounds . This involves synthesizing the compounds and testing them on hepatocyte cell lines .

- Results or Outcomes : The presence of the N-2-methoxybenzyl group significantly increased the in vitro cytotoxicity of 2C phenethylamines drugs in both neuronal and hepatocyte cell lines .

安全和危害

未来方向

属性

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-3-oxobutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-9(14)7-12(15)13-8-10-5-3-4-6-11(10)16-2/h3-6H,7-8H2,1-2H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPAZAAMOYPROLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NCC1=CC=CC=C1OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354890 |

Source

|

| Record name | N-(2-methoxybenzyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxybenzyl)-3-oxobutanamide | |

CAS RN |

331713-77-0 |

Source

|

| Record name | N-(2-methoxybenzyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

3-Chloro-5-nitropicolinic acid

141238-23-5

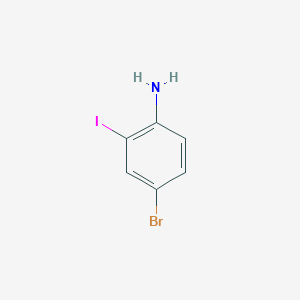

4-Bromo-2-iodoaniline

66416-72-6

N-[4-(diethylamino)phenyl]benzenesulfonamide

19770-75-3

![3-butoxy-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B187670.png)

![N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B187671.png)

![Propyl 4-[(2-bromobenzoyl)carbamothioylamino]benzoate](/img/structure/B187672.png)

![N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide](/img/structure/B187674.png)

![N-{[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B187675.png)